molecular formula C10H18N4O2 B11882665 N1,N1-Bis(2-(aziridin-1-yl)ethyl)oxalamide

N1,N1-Bis(2-(aziridin-1-yl)ethyl)oxalamide

Cat. No.: B11882665
M. Wt: 226.28 g/mol
InChI Key: JYAXTCFKVDTNTB-UHFFFAOYSA-N
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Description

N1,N1-Bis(2-(aziridin-1-yl)ethyl)oxalamide is a chemical compound that features aziridine groups, which are three-membered nitrogen-containing rings Aziridines are known for their high reactivity due to the ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Bis(2-(aziridin-1-yl)ethyl)oxalamide typically involves the reaction of oxalyl chloride with 2-(aziridin-1-yl)ethanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The aziridine groups are introduced through the reaction of ethyleneimine with suitable precursors .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring strict control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Bis(2-(aziridin-1-yl)ethyl)oxalamide undergoes several types of chemical reactions, including:

    Ring-opening reactions: Due to the strain in the aziridine rings, they are prone to nucleophilic attack, leading to ring-opening reactions.

    Substitution reactions: The aziridine rings can undergo substitution reactions where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions to prevent the decomposition of the aziridine rings .

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with amines can lead to the formation of substituted amides, while reaction with thiols can produce thioethers.

Mechanism of Action

The mechanism of action of N1,N1-Bis(2-(aziridin-1-yl)ethyl)oxalamide involves the reactivity of the aziridine rings. These rings can undergo nucleophilic attack, leading to ring-opening and subsequent reactions with various biomolecules. This reactivity is harnessed in applications such as drug delivery, where the compound can be used to modify drug molecules or target specific biological pathways .

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

N',N'-bis[2-(aziridin-1-yl)ethyl]oxamide

InChI

InChI=1S/C10H18N4O2/c11-9(15)10(16)14(7-5-12-1-2-12)8-6-13-3-4-13/h1-8H2,(H2,11,15)

InChI Key

JYAXTCFKVDTNTB-UHFFFAOYSA-N

Canonical SMILES

C1CN1CCN(CCN2CC2)C(=O)C(=O)N

Origin of Product

United States

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